molecular formula C6H6N2O3 B083773 3-Hydroxy-2-methyl-6-nitropyridine CAS No. 15128-84-4

3-Hydroxy-2-methyl-6-nitropyridine

Cat. No. B083773
CAS RN: 15128-84-4
M. Wt: 154.12 g/mol
InChI Key: ADKGQXOAJMAJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methyl-6-nitropyridine is a nitropyridine derivative that has attracted interest due to its unique properties and potential applications in various fields, including materials science and organic synthesis. This compound, like others in its class, is characterized by a pyridine ring substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influence its chemical behavior and physical properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and vibrational assignments of 3-Hydroxy-2-methyl-6-nitropyridine have been investigated using density functional theory (DFT). Studies such as those by Karnan, Balachandran, and Murugan (2012) provide insights into the optimized molecular structure, vibrational modes, and molecular stability through natural bond orbital (NBO) analysis, electron density isosurface with electrostatic potential (ESP), and nuclear magnetic resonance (NMR) chemical shifts.

Chemical Reactions and Properties

The chemical reactivity of nitropyridines, including substitutional nitration and the influence of different substituents on the pyridine ring, has been extensively studied. For example, Falyakhov et al. (1998) explored the nitration of 3-hydroxypyridine and its substituted forms, demonstrating the effects of reaction conditions on the products, which can range from dinitropyridine to trinitropyridine derivatives.

Physical Properties Analysis

Studies on nitropyridine derivatives, such as those by Justin and Anitha (2021), reveal important physical properties, including crystal structure, transparency in the visible region, thermal stability, and nonlinear optical (NLO) activity. Such characteristics are crucial for applications in materials science and photonics.

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-2-methyl-6-nitropyridine are closely related to its molecular structure, with the nitro, methyl, and hydroxy substituents playing a significant role in its reactivity and stability. Vibrational spectroscopic studies, as well as theoretical simulations, provide detailed insights into its bond strength, electron density distribution, and potential sites for chemical reactivity.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

Vibrational Spectroscopic Studies : 3-Hydroxy-2-methyl-6-nitropyridine has been extensively studied using FT-IR and FT-Raman spectroscopy, revealing insights into its molecular structure and vibrational assignments. Density Functional Theory (DFT) has been applied to analyze the molecule's stability, bond strength, and chemical reactivity. The studies also explored the molecule's conformations, namely O-cis and O-trans, and their relative orientations (Karnan, Balachandran, & Murugan, 2012) (Balachandran, Lakshmi, & Janaki, 2012).

Nonlinear Optical Material

Nonlinear Optical Properties : The compound has been identified as a potential material for nonlinear optics (NLO). Detailed studies have shown that it exhibits significant third-order nonlinear optical susceptibility and hyperpolarizability, indicating its usefulness in NLO applications. The crystal structure, transparency range, and luminescence properties have been characterized, providing a foundation for its use in optical devices (Justin & Anitha, 2021).

Drug Solubility Enhancement

Drug Solubility Improvement : Although not directly related to 3-Hydroxy-2-methyl-6-nitropyridine, studies on closely related compounds highlight techniques to enhance drug solubility, such as ultrasound-assisted salt formation. These methods are crucial in medicinal chemistry, addressing the solubility challenges of drug-like compounds (Machado et al., 2013).

Microbial Transformation and Biotransformation

Microbial Transformation Studies : Research has delved into the biotransformation of related pyridine derivatives, revealing the production of various compounds through microbial action. This process is significant for the synthesis of complex organic molecules, demonstrating the versatility of microorganisms in chemical synthesis (Tully et al., 2012).

Safety And Hazards

When handling 3-Hydroxy-2-methyl-6-nitropyridine, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of 3-Hydroxy-2-methyl-6-nitropyridine research could involve its use in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . Additionally, it could be used in the growth of single crystals for third-order nonlinear optical materials .

properties

IUPAC Name

2-methyl-6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGQXOAJMAJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309734
Record name 2-Methyl-6-nitro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methyl-6-nitropyridine

CAS RN

15128-84-4
Record name 2-Methyl-6-nitro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15128-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

While maintaining a temperature of 0-5° C. with external ice cooling, 3-hydroxy-2-methyl pyridine (10.00 g, 91.63 mmol) was added gradually to concentrated sulfuric acid (65.00 ml). A mixture of concentrated sulfuric acid (8.50 ml) and nitric acid (6.50 g, 103.16 mmol) was added over 2 h. The resulting mixture was poured onto ice. Addition of a few milliliters of saturated ammonium hydroxide caused precipitation of crude 2-methyl-6-nitro-pyridin-3-ol. This was collected by filtration and recrystallized from methanol/water to yield pure 2-methyl-6-nitro-pyridin-3-ol (1.37 g, 10%). Basification of the mother liquors to pH 3-4 triggered precipitation of the isomeric 2-methyl-4-nitro-pyridin-3-ol (major component), which was discarded.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.